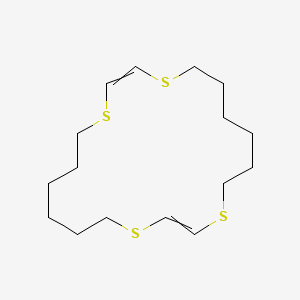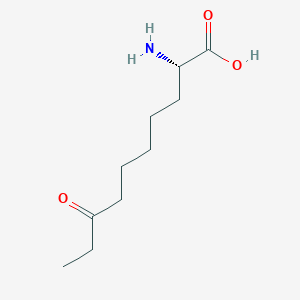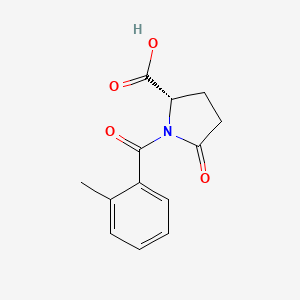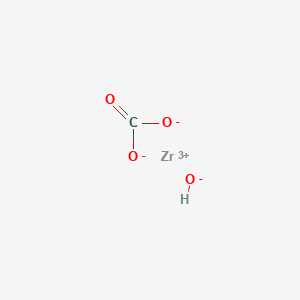
1,4,11,14-Tetrathiacycloicosa-2,12-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,11,14-Tetrathiacycloicosa-2,12-diene is a chemical compound with the molecular formula C₁₆H₂₈S₄. It is a sulfur-containing macrocyclic compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,11,14-Tetrathiacycloicosa-2,12-diene typically involves the formation of the macrocyclic ring through a series of condensation reactions. One common method involves the reaction of dithiols with dihalides under basic conditions to form the desired macrocycle. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
1,4,11,14-Tetrathiacycloicosa-2,12-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: Nucleophiles such as alkyl halides or aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Functionalized macrocycles
Aplicaciones Científicas De Investigación
1,4,11,14-Tetrathiacycloicosa-2,12-diene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of antimicrobial and anticancer agents.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets and modulate biochemical pathways.
Mecanismo De Acción
The mechanism of action of 1,4,11,14-Tetrathiacycloicosa-2,12-diene involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The compound’s ability to form stable complexes with transition metals also plays a crucial role in its mechanism of action, particularly in catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
1,4,11,14-Tetrathiacycloicosa-2,12-diyne: A similar sulfur-containing macrocycle with a different degree of unsaturation.
1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing macrocycle with a smaller ring size.
1,4,7,10-Tetrathiacyclododecane: A sulfur-containing macrocycle with an even smaller ring size.
Uniqueness
1,4,11,14-Tetrathiacycloicosa-2,12-diene is unique due to its specific ring size and degree of unsaturation, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in coordination chemistry, materials science, and biological research .
Propiedades
Número CAS |
402751-52-4 |
|---|---|
Fórmula molecular |
C16H28S4 |
Peso molecular |
348.7 g/mol |
Nombre IUPAC |
1,4,11,14-tetrathiacycloicosa-2,12-diene |
InChI |
InChI=1S/C16H28S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h13-16H,1-12H2 |
Clave InChI |
BHLAUWKIRKIKNI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCSC=CSCCCCCCSC=CSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(3,4-Dimethoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14237927.png)
![Methanimidamide, N,N'-bis[2-(diphenylphosphino)phenyl]-](/img/structure/B14237933.png)
![Methyl N-[(6-chloropyridin-3-yl)methoxy]ethanimidothioate](/img/structure/B14237944.png)
![1-(Benzenesulfonyl)-2-[2-(5-chloro-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14237945.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
![2,6-Dichloro-4-[(phenylsulfanyl)methyl]pyridine-3-carbonitrile](/img/structure/B14237965.png)
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)
![Morpholine, 4-[(5-hydroxy-6,7-dimethyl-2-benzofuranyl)carbonyl]-](/img/structure/B14237973.png)

![Benzyl{[(chloromethyl)(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14237983.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)

